2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound with the CAS Number: 743440-16-6 . It has a molecular weight of 258.68 and its IUPAC name is 2-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]-N-methylacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClFN2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,16) . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its density is predicted to be 1.347±0.06 g/cm3 , and its boiling point is predicted to be 448.3±40.0 °C .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : Research by Qiu et al. (2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This study highlights challenges and solutions in synthesizing complex fluorinated compounds, which could be relevant to the synthesis of 2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide due to the presence of fluorine and the need for specific synthetic strategies (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Impacts of Related Chemicals
Occurrence and Toxicity of Antimicrobial Triclosan : A review by Bedoux et al. (2012) on triclosan, a widely used antimicrobial agent, addresses its environmental presence, degradation, and potential health effects. The focus on environmental impact and degradation pathways could be analogous to considerations for the disposal and environmental fate of "this compound" (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Advances in Fluorophoric and Sensing Applications
Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol : The development of chemosensors for detecting various analytes using 4-methyl-2,6-diformylphenol is discussed in a review by Roy (2021). This research highlights the potential for complex organic compounds, possibly including "this compound", in the development of sensitive and selective chemical sensors (Roy, 2021).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQVEMAMGRKNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.